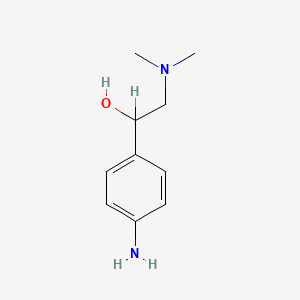
1-(4-Amino-phenyl)-2-dimethylamino-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol is an organic compound that features both an amino group and a hydroxyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-phenyl)-2-dimethylamino-ethanol typically involves the reaction of p-nitrophenylacetic acid with dimethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, as well as substituted phenyl derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Amino-phenyl)-2-dimethylamino-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Aminophenyl alpha-D-mannopyranoside
- p-Aminophenyl alpha-D-galactopyranoside
- p-Aminophenol
Uniqueness
Alpha-(p-Aminophenyl)-beta-dimethylaminoethanol is unique due to its specific structural features, which include both an amino group and a hydroxyl group attached to a phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
78982-94-2 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)7-10(13)8-3-5-9(11)6-4-8/h3-6,10,13H,7,11H2,1-2H3 |
Clé InChI |
CINBORSIEJDADO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(C1=CC=C(C=C1)N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














